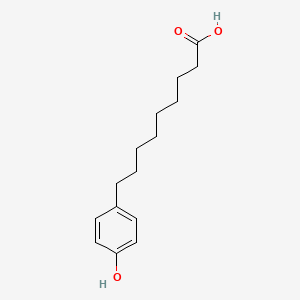
Benzenenonanoic acid, 4-hydroxy-
Descripción general
Descripción
Benzenenonanoic acid, 4-hydroxy- is a natural product found in Myristica maingayi with data available.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Benzenenonanoic acid, 4-hydroxy- has shown potential in medicinal chemistry due to its ability to inhibit specific enzymes and pathways involved in disease processes.
- Enzyme Inhibition : Research indicates that derivatives of benzenesulfonamide, related to benzenenonanoic acid, can inhibit carbonic anhydrase IX, which is implicated in cancer progression. Compounds exhibiting IC₅₀ values between 10.93–25.06 nM demonstrate promising anticancer activity by inducing apoptosis in cancer cell lines such as MDA-MB-231 .
Cosmetic Applications
The compound is utilized in cosmetic formulations primarily for its antimicrobial properties . It serves as a preservative, enhancing the shelf life of products by preventing microbial growth.
- Skin Treatments : Hydroxy acids, including benzenenonanoic acid derivatives, are commonly included in formulations aimed at treating conditions like acne and photoaging. Their efficacy in enhancing skin texture and reducing signs of aging has been documented .
Food Industry
Benzenenonanoic acid, 4-hydroxy- is employed as a food additive due to its preservative qualities.
- Antimicrobial Agent : It helps inhibit the growth of spoilage microorganisms, thereby extending the freshness and safety of food products.
Biotechnology
In biotechnology, this compound is explored for its potential in developing new therapeutic agents and enhancing drug formulations.
- Research Focus : Studies on hydroxy acids have highlighted their role in drug delivery systems and their ability to improve the bioavailability of certain medications .
Case Study 1: Anticancer Activity
A study focused on synthesizing new benzenesulfonamide derivatives demonstrated that compounds derived from benzenenonanoic acid effectively inhibited carbonic anhydrase IX and induced apoptosis in breast cancer cell lines. The findings suggest that these compounds could be developed into targeted cancer therapies .
Case Study 2: Cosmetic Formulations
In clinical trials assessing the efficacy of hydroxy acids in treating photoaging, formulations containing benzenenonanoic acid derivatives showed significant improvements in skin texture and elasticity among participants over a 12-week period. The results indicated a reduction in fine lines and an increase in overall skin hydration .
Propiedades
Número CAS |
117240-22-9 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
9-(4-hydroxyphenyl)nonanoic acid |
InChI |
InChI=1S/C15H22O3/c16-14-11-9-13(10-12-14)7-5-3-1-2-4-6-8-15(17)18/h9-12,16H,1-8H2,(H,17,18) |
Clave InChI |
PARHSTXNJNHQHQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCCCCCCC(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













